Technical Monograph: N-(3-aminopropyl)-3-fluoro-N-methylaniline
Technical Monograph: N-(3-aminopropyl)-3-fluoro-N-methylaniline
Content Type: Technical Reference & Application Guide Subject: Chemical Properties, Synthesis, and Drug Development Utility CAS Registry Number: 53485-07-7[1]
Executive Summary
N-(3-aminopropyl)-3-fluoro-N-methylaniline is a specialized diamine scaffold acting as a critical building block in medicinal chemistry. Characterized by a "linker-ready" primary amine and a metabolically modulated fluoro-aniline core, this molecule serves as a privileged substructure in the design of G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and increasingly, as a linker motif in Proteolysis Targeting Chimeras (PROTACs).
This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and handling protocols, designed to support researchers in optimizing its deployment in lead optimization and library synthesis.
Chemical Identity & Structural Architecture[1][2]
The molecule combines a lipophilic, electron-deficient aromatic core with a hydrophilic, basic aliphatic tail. This amphiphilic nature dictates its solubility profile and reactivity.
| Property | Detail |
| IUPAC Name | N-(3-aminopropyl)-3-fluoro-N-methylaniline |
| Common Synonyms | N-(3-fluorophenyl)-N-methylpropane-1,3-diamine |
| CAS Number | 53485-07-7 |
| Molecular Formula | C₁₀H₁₅FN₂ |
| Molecular Weight | 182.24 g/mol |
| SMILES | CN(CCCN)C1=CC(=CC=C1)F |
| InChI Key | WGHBKYWUOOANEX-UHFFFAOYSA-N |
Structural Analysis
-
3-Fluoro Group: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), lowering the electron density of the aromatic ring compared to unsubstituted aniline. This increases metabolic stability against oxidative degradation and slightly reduces the basicity of the aniline nitrogen.
-
Tertiary Aniline Nitrogen: Being fully substituted (methyl, propyl, phenyl), this nitrogen is chemically distinct. Its lone pair is delocalized into the pi-system, rendering it non-nucleophilic under standard conditions.
-
Primary Aliphatic Amine: The terminal amine on the propyl chain is a "hot spot" for functionalization. It is highly nucleophilic (pKa ~10.5), making it the primary handle for amide coupling or reductive amination.
Physicochemical Properties[4][5][6]
Note: Values derived from experimental data of close structural analogs and validated predictive models where specific experimental citations are unavailable.
| Property | Value | Context/Notes |
| Physical State | Liquid | Colorless to light yellow; darkens upon oxidation.[2] |
| Boiling Point | ~172°C | At reduced pressure (predicted); decomposes at high T. |
| Density | 1.05 - 1.10 g/mL | Estimated based on fluorinated aniline congeners. |
| pKa (Primary Amine) | 10.2 ± 0.5 | Typical for propylamines; protonation site at physiological pH. |
| pKa (Aniline N) | 3.5 ± 0.5 | Low basicity due to resonance and F-inductive effect. |
| LogP (Predicted) | 1.6 | Moderate lipophilicity; suitable for CNS penetration. |
| Solubility | DMSO, MeOH, DCM | High solubility in organic solvents; moderate in water (pH dependent). |
Synthetic Methodology
The industrial and laboratory-scale synthesis typically follows a two-step sequence starting from commercially available 3-fluoro-N-methylaniline. The most robust route utilizes a Michael addition followed by nitrile reduction.
Protocol: Acrylonitrile Route (Standard)
Step 1: Michael Addition (Cyanoethylation)
-
Reagents: 3-fluoro-N-methylaniline, Acrylonitrile, Glacial Acetic Acid (cat.), Cu(OAc)₂ (optional cat.).
-
Conditions: Reflux (80–90°C) for 12–24 hours.
-
Mechanism: The aniline nitrogen attacks the
-carbon of acrylonitrile. The 3-fluoro group reduces the nucleophilicity of the aniline, often requiring a catalyst (acid or Lewis acid) to drive conversion. -
Intermediate: 3-[(3-fluorophenyl)(methyl)amino]propanenitrile.
Step 2: Nitrile Reduction
-
Reagents: Raney Nickel/H₂ (50 psi) or LiAlH₄ in THF.
-
Conditions:
-
Catalytic Hydrogenation: Ethanol/Ammonia solvent system to suppress secondary amine formation.
-
Hydride Reduction: 0°C to RT under inert atmosphere (N₂/Ar).
-
-
Workup: Careful quenching of hydride or filtration of catalyst. Product is purified via vacuum distillation or amine-functionalized silica chromatography.
Figure 1: Two-step synthetic pathway via cyanoethylation and reduction.
Reactivity & Application Profile
Chemoselectivity
The molecule presents two nitrogen centers with vastly different reactivity profiles.
-
Aliphatic Amine (N1):
hybridized, unhindered. Reacts rapidly with acyl chlorides, isocyanates, and aldehydes. -
Aromatic Amine (N2):
hybridized, sterically crowded, electron-poor. Inert to mild electrophiles.
This selectivity allows the molecule to act as a monodentate linker without the need for protecting groups on the aniline nitrogen.
Drug Discovery Utility
-
GPCR Ligands: The N-phenyl-propylamine motif is a pharmacophore found in serotonin (5-HT) and dopamine receptor antagonists. The fluorine atom blocks metabolic hydroxylation at the favorable C-4 position, extending half-life (
). -
PROTAC Linkers: The diamine chain length (3 carbons) provides optimal flexibility for recruiting E3 ligases (e.g., Cereblon) to target proteins. The aniline nitrogen serves as the attachment point to the ligand, while the primary amine attaches to the E3 ligase binder.
Figure 2: Chemoselective reactivity profile focusing on the primary amine handle.
Safety & Handling (MSDS Highlights)
Signal Word: DANGER
-
Hazard Statements:
-
Storage: Store under inert gas (Argon/Nitrogen). Air and light sensitive.[5] Oxidation leads to browning (N-oxide formation/polymerization).
-
PPE: Nitrile gloves, chemical safety goggles, and face shield. Handle only in a fume hood.
References
-
Fluorochem. (2025). N-(3-Aminopropyl)-N-methylaniline Product Sheet. Retrieved from
-
Sigma-Aldrich. (2025). 3-Fluoro-N-methylaniline Safety Data Sheet. Retrieved from
-
PubChem. (2025). Compound Summary: N-(3-aminopropyl)-3-fluoro-N-methylaniline (CID 28772289).[8] Retrieved from
-
Tokyo Chemical Industry (TCI). (2025). N-(3-Aminopropyl)-N-methylaniline Product Details. Retrieved from
-
National Institutes of Health (NIH). (2017). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. N-(3-Aminopropyl)-N-methylaniline | 53485-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. capotchem.com [capotchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. PubChemLite - N-(3-aminopropyl)-3-fluoro-n-methylaniline (C10H15FN2) [pubchemlite.lcsb.uni.lu]
